Ethyl 5-methyl-2-oxo-3-prop-2-enyl-1,3-oxazole-4-carboxylate
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Overview
Description
Ethyl 5-methyl-2-oxo-3-prop-2-enyl-1,3-oxazole-4-carboxylate is a heterocyclic organic compound that contains an oxazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxazole ring imparts unique chemical properties, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-2-oxo-3-prop-2-enyl-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with propargyl bromide in the presence of a base, followed by cyclization with an appropriate amine to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-2-oxo-3-prop-2-enyl-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2,4-dicarboxylates, while reduction can produce oxazolidinones.
Scientific Research Applications
Ethyl 5-methyl-2-oxo-3-prop-2-enyl-1,3-oxazole-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Research into its derivatives has shown promise in the development of new drugs, particularly as antimicrobial and anticancer agents.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-2-oxo-3-prop-2-enyl-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-3-prop-2-enyl-1,3-oxazole-4-carboxylate: Similar structure but lacks the methyl group at the 5-position.
Methyl 5-methyl-2-oxo-3-prop-2-enyl-1,3-oxazole-4-carboxylate: Similar structure but has a methyl ester instead of an ethyl ester.
Ethyl 5-methyl-2-oxo-3-prop-2-enyl-1,3-thiazole-4-carboxylate: Similar structure but contains a thiazole ring instead of an oxazole ring.
Uniqueness
This compound is unique due to the specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. The presence of the prop-2-enyl group enhances its reactivity and potential for further functionalization.
Properties
IUPAC Name |
ethyl 5-methyl-2-oxo-3-prop-2-enyl-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-4-6-11-8(9(12)14-5-2)7(3)15-10(11)13/h4H,1,5-6H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLRPFCSAWUTDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=O)N1CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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